N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine
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Overview
Description
N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound that features a cyclopropylmethyl group attached to a tetrahydronaphthalen-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through various methods, such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which involve the formation of cyclopropanes from alkenes using reagents like diiodomethane and zinc-copper couple.
Attachment to the tetrahydronaphthalen-1-amine backbone: The cyclopropylmethyl group is then attached to the tetrahydronaphthalen-1-amine backbone through nucleophilic substitution reactions, often using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, strong bases
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines or hydrocarbons
Substitution: Various substituted amines
Scientific Research Applications
N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine
- N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-3-amine
- N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-4-amine
Uniqueness
N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the tetrahydronaphthalen-1-amine backbone contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h3,5,7,11,15H,1-2,4,6,8-10H2 |
InChI Key |
OZXRCHYYIYNKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3CC3 |
Origin of Product |
United States |
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